1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide

Catalog No.
S13207398
CAS No.
114281-40-2
M.F
C23H31BrN2O
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidi...

CAS Number

114281-40-2

Product Name

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide

IUPAC Name

4-(1-ethylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide

Molecular Formula

C23H31BrN2O

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C23H30N2O.BrH/c1-2-25(17-10-5-11-18-25)19-16-23(22(24)26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3,(H-,24,26);1H

InChI Key

BHEDJDOZVWXNQT-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide is a quaternary ammonium compound characterized by its unique structure, which includes a piperidinium ring, a carbamoyl group, and a diphenylpropyl moiety. Its molecular formula is C23H31BrN2OC_{23}H_{31}BrN_2O and it features a bromide ion as the counterion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its ability to interact with biological systems and its structural versatility.

The chemical reactivity of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide can be attributed to the presence of the carbamoyl group, which can undergo hydrolysis to form corresponding amines and acids. Additionally, the piperidinium ring can participate in nucleophilic substitutions or electrophilic additions, depending on the reaction conditions. Such transformations are crucial for modifying the compound's properties for specific applications.

Studies have indicated that 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide exhibits significant biological activity. Its derivatives have shown anti-inflammatory effects, which are often assessed through their inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Carbamoyl Group: The reaction of an appropriate amine with an isocyanate can yield the carbamoyl moiety.
  • Piperidine Formation: The ethylpiperidine can be synthesized through alkylation reactions involving piperidine and ethyl halides.
  • Quaternization: The final step usually involves quaternization of the piperidine with an alkylating agent followed by treatment with bromide to form the bromide salt.

These methods may vary based on specific experimental conditions and desired purity levels.

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development targeting inflammation or pain management.
  • Materials Science: In the development of ionic liquids or as a stabilizing agent in polymer matrices.
  • Biochemistry: As a tool for studying enzyme inhibition or receptor interactions due to its structural properties.

Interaction studies involving 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide often focus on its binding affinity to specific enzymes or receptors. Preliminary studies have shown that its derivatives can inhibit cyclooxygenase enzymes effectively . Further research is required to elucidate the full range of interactions and mechanisms at play.

Several compounds share structural similarities with 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide. These include:

Compound NameMolecular FormulaNotable Features
3-carbamoyl-1-propylpyridinium bromideC9H13BrN2OC_{9}H_{13}BrN_{2}OContains a pyridine ring instead of piperidine
3-carbamoyl-1-(1-methyl-2-oxo-2-phenyl-ethyl)-pyridinium bromideC18H22BrN2OC_{18}H_{22}BrN_{2}OFeatures additional phenolic substituents
3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromideC20H27BrN2OC_{20}H_{27}BrN_{2}OSimilar diphenylpropyl structure but differs in nitrogen substitution

Uniqueness

What sets 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-ethylpiperidinium bromide apart is its combination of both a piperidinium structure and a carbamoyl group linked to a diphenylpropyl chain. This unique arrangement may confer distinct pharmacological properties that are not present in similar compounds, making it an attractive candidate for further research and development in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

430.16198 g/mol

Monoisotopic Mass

430.16198 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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